molecular formula C30H44Cl2N2O6 B13787511 Acetic acid, (2,4,6-trimethylphenoxy)-, 1,4-piperazinediyldi-2,1-ethanediyl ester, dihydrochloride CAS No. 86746-11-4

Acetic acid, (2,4,6-trimethylphenoxy)-, 1,4-piperazinediyldi-2,1-ethanediyl ester, dihydrochloride

Cat. No.: B13787511
CAS No.: 86746-11-4
M. Wt: 599.6 g/mol
InChI Key: HPEMGOSOZGNOKU-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of acetic acid, (2,4,6-trimethylphenoxy)-, 1,4-piperazinediyldi-2,1-ethanediyl ester, dihydrochloride involves multiple steps. The primary synthetic route includes the esterification of acetic acid with (2,4,6-trimethylphenoxy)acetic acid, followed by the reaction with 1,4-piperazinediyldi-2,1-ethanediyl. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

Acetic acid, (2,4,6-trimethylphenoxy)-, 1,4-piperazinediyldi-2,1-ethanediyl ester, dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to acetic acid, (2,4,6-trimethylphenoxy)-, 1,4-piperazinediyldi-2,1-ethanediyl ester, dihydrochloride include:

    (2,4,6-Trimethylphenoxy)acetic acid: A precursor in the synthesis of the compound.

    1,4-Piperazinediyldi-2,1-ethanediyl ester: Another related compound with similar structural features.

    Other esters of acetic acid:

Properties

CAS No.

86746-11-4

Molecular Formula

C30H44Cl2N2O6

Molecular Weight

599.6 g/mol

IUPAC Name

2-[4-[2-[2-(2,4,6-trimethylphenoxy)acetyl]oxyethyl]piperazin-1-yl]ethyl 2-(2,4,6-trimethylphenoxy)acetate;dihydrochloride

InChI

InChI=1S/C30H42N2O6.2ClH/c1-21-15-23(3)29(24(4)16-21)37-19-27(33)35-13-11-31-7-9-32(10-8-31)12-14-36-28(34)20-38-30-25(5)17-22(2)18-26(30)6;;/h15-18H,7-14,19-20H2,1-6H3;2*1H

InChI Key

HPEMGOSOZGNOKU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)OCC(=O)OCCN2CCN(CC2)CCOC(=O)COC3=C(C=C(C=C3C)C)C)C.Cl.Cl

Origin of Product

United States

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